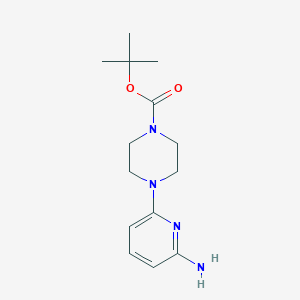

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate

概要

説明

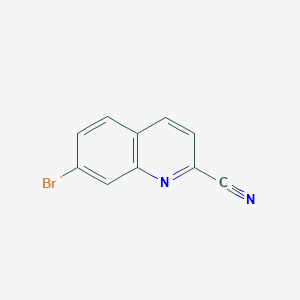

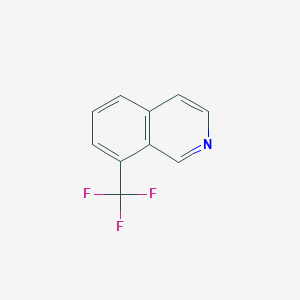

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is an organic chemical synthesis intermediate . It has a molecular formula of C14H22N4O2 .

Synthesis Analysis

This compound can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . Another synthesis method involves the use of 2-aminopyridine, piperazine-1-carboxylic acid tert-butyl ester, an acridine salt visible light catalyst, and 2,2,6,6-tetramethylpiperidine-nitrogen-oxide in anhydrous dichloroethane .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate has been characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques .Chemical Reactions Analysis

As a pharmaceutical intermediate, Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is mainly used for the synthesis of palbociclib . The reaction environment is replaced with oxygen three times, and irradiated with a blue LED .Physical And Chemical Properties Analysis

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate has a molecular weight of 278.35 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 3 . The Topological Polar Surface Area is 71.7 Ų .科学的研究の応用

Synthetic Routes and Industrial Applications

Graphical Synthetic Routes of Vandetanib : A study detailed the synthetic routes for Vandetanib, a therapeutic agent, highlighting the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a precursor in its synthesis. The analysis suggested that the method involving this compound is favorable for industrial production due to higher yields and commercial viability (W. Mi, 2015).

Therapeutic Applications and Drug Design

Piperazine Derivatives for Therapeutic Use : Piperazine derivatives, including structures similar to tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate, are significant in designing drugs with varied therapeutic uses, such as antipsychotics, antidepressants, and anticancer agents. Modifications to the piperazine nucleus can significantly impact the medicinal potential of these molecules, suggesting the versatility of piperazine-based scaffolds in drug discovery (A. Rathi et al., 2016).

Environmental and Toxicological Research

Synthetic Phenolic Antioxidants : Although not directly related to tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate, the study on synthetic phenolic antioxidants (SPAs) provides insight into the broader context of synthetic compounds' environmental occurrence, human exposure, and toxicity. This research underscores the importance of understanding the environmental and health impacts of widespread synthetic compounds, including those used in pharmaceutical manufacturing (Runzeng Liu & S. Mabury, 2020).

作用機序

Target of Action

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is primarily used as an intermediate in the synthesis of Palbociclib . Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle that drive cell proliferation .

Mode of Action

The compound, as an intermediate, contributes to the formation of Palbociclib. Palbociclib inhibits CDK4/6, leading to cell cycle arrest in the G1 phase. This prevents the cell from entering the S phase for DNA replication, thus inhibiting cell proliferation .

Biochemical Pathways

The inhibition of CDK4/6 by Palbociclib affects the Retinoblastoma (Rb) pathway. In a normal cell cycle, CDK4/6 forms a complex with cyclin D, which then phosphorylates Rb proteins. This phosphorylation releases E2F transcription factors that are necessary for the transition from the G1 to S phase. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, keeping E2F transcription factors in check and halting cell cycle progression .

Pharmacokinetics

It is soluble in dmso and slightly soluble in methanol , which could influence its absorption and distribution in the body. The pharmacokinetics of the final product, Palbociclib, would be more relevant in a clinical context.

Result of Action

The primary result of the action of Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate, through its role in the synthesis of Palbociclib, is the inhibition of cell proliferation. This makes Palbociclib an effective therapeutic agent for diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action of Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is influenced by the conditions of the chemical reactions it is involved in. Factors such as temperature, pH, and the presence of other reactants can affect its reactivity and the yield of Palbociclib. As an intermediate, it is typically handled in controlled laboratory or industrial environments to ensure optimal conditions for its use .

特性

IUPAC Name |

tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMGCCTVXYWFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3090034.png)

![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)

![4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B3090114.png)